2-Azaspiro[4.4]nonane-1,3-dione
Overview
Description
2-Azaspiro[4.4]nonane-1,3-dione is a unique chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of succinimides with γ-substituted allenoates in the presence of a phosphine catalyst . This reaction typically yields the desired product in moderate to high yields (up to 96%) with excellent regioselectivity . Another method involves the use of gold(I) catalysts to activate alkynes, which facilitates the construction of the spirocyclic structure .
Chemical Reactions Analysis
2-Azaspiro[4.4]nonane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include phosphine catalysts, gold(I) catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Azaspiro[4.4]nonane-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be related to its ability to modulate neurotransmitter systems in the brain . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the central nervous system.
Comparison with Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione can be compared with other similar compounds, such as:
N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione: This compound has similar anticonvulsant properties but differs in its lipophilicity and pharmacokinetic profile.
2-Oxaspiro[4.4]nonane-1,3-dione: This compound is structurally similar but contains an oxygen atom in place of the nitrogen atom, leading to different chemical properties and reactivity.
2-Azaspiro[4.5]decane-1,3-dione: This compound has an additional carbon atom in the ring system, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-5-8(7(11)9-6)3-1-2-4-8/h1-5H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTYXSMQJAWTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406939 | |
Record name | 2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-95-4 | |
Record name | 2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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